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Compound of Interest

Compound Name:
5-Bromo-6-chloro-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1524594 Get Quote

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a bioisostere of both indole and the

adenine fragment of ATP, which is crucial for the function of kinases. This structural mimicry

allows 7-azaindole derivatives to effectively compete with ATP for the binding site of various

kinases, making them a cornerstone in the development of inhibitors for this enzyme class. The

introduction of a bromine atom at the 5-position not only modulates the electronic landscape of

the molecule but also provides a versatile synthetic handle for further functionalization through

cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity

relationship (SAR) studies.[2][3]

Unveiling the Solid-State Architecture: The Crystal
Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The definitive three-dimensional arrangement of atoms in a molecule is provided by single-

crystal X-ray diffraction. The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a

planar heterocyclic system with specific intermolecular interactions that govern its packing in

the solid state.[4][5]

Crystallographic Data
A comprehensive analysis of the crystallographic data provides the fundamental parameters of

the crystal lattice and the molecule's conformation within it.
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Parameter Value Reference

Chemical Formula C₇H₅BrN₂ [4]

Molecular Weight 197.04 g/mol [4]

Crystal System Monoclinic [4]

Space Group P2₁/c [4]

a 8.9082 (4) Å [4]

b 13.3632 (6) Å [4]

c 5.8330 (3) Å [4]

β 103.403 (5)° [4]

Volume 675.47 (6) Å³ [4]

Z 4 [4]

Molecular Geometry and Intermolecular Interactions
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring,

forming a nearly planar azaindole skeleton with an r.m.s. deviation of 0.017 Å.[4][5] In the

crystal, the most significant intermolecular interaction is the formation of inversion dimers

through pairs of N—H···N hydrogen bonds.[4][5] This interaction involves the pyrrole nitrogen

(N1) acting as a hydrogen bond donor and the pyridine nitrogen (N7) of an adjacent molecule

acting as the acceptor.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://pubmed.ncbi.nlm.nih.gov/23476567/
https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://pubmed.ncbi.nlm.nih.gov/23476567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3588463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecule A

Molecule B (Inversion Center)

N1-H

5-Bromo-7-azaindole N7

H-Bond

N7

N1-H

H-Bond

5-Bromo-7-azaindole

Click to download full resolution via product page

Caption: Hydrogen bonding in 5-Bromo-1H-pyrrolo[2,3-b]pyridine dimers.

Synthesis and Crystallization Strategies
The preparation of high-quality single crystals is a prerequisite for successful X-ray

crystallographic analysis. This begins with the efficient synthesis of the target compound and is

followed by a meticulous crystallization process.

Synthetic Protocols
Several synthetic routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its analogs have been

reported. A common approach involves the bromination of the parent 7-azaindole. For the

synthesis of more complex, substituted analogs, the Fischer indole synthesis is a powerful

method.[7]

Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[8][9]

This protocol describes the bromination of a related dihydro-azaindole.
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Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-

b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride.

Stir the mixture thoroughly.[8][9]

Bromination: Maintain the reaction temperature at 25-30°C and slowly add 20.20 g of a 20%

hydrogen peroxide solution dropwise.[8][9]

Quenching: Neutralize the reaction mixture with 60 g of a saturated aqueous sodium bisulfite

solution until the red color disappears.[8][9]

Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.[8]

[9]

Washing: Wash the organic phase with 200 g of water.[8][9]

Isolation: Recover the product by evaporating the dichloromethane solvent to yield 5-bromo-

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[8][9]

Protocol 2: Fischer Indole Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines[7]

This method allows for the construction of the 7-azaindole scaffold with various substituents at

the 2 and 3 positions.

Hydrazone Formation: Synthesize the required 5-bromo-2-hydrazinopyridine from

commercially available starting materials. React this hydrazine with an appropriate ketone

(alkyl or aryl) to form the corresponding hydrazone.

Cyclization: Heat the pyridylhydrazone in polyphosphoric acid (PPA) at 160-180°C to induce

the Fischer indole cyclization.[7]

Workup and Purification: After cooling, carefully quench the reaction mixture with water and

neutralize it. Extract the product with a suitable organic solvent. Purify the crude product by

recrystallization or column chromatography.
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Caption: Workflow for Fischer indole synthesis of 7-azaindole analogs.

Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction often requires screening various

conditions. Common techniques include:

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture

(e.g., ethanol, methanol, dichloromethane/hexane) in a loosely covered vial.[10] Allow the

solvent to evaporate slowly over several days.

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial

inside a larger, sealed container with a more volatile solvent in which the compound is less

soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the

solubility of the compound and promoting crystallization.

Cooling: Prepare a saturated solution of the compound at an elevated temperature and then

slowly cool it to room temperature or below.

Biological Significance and Drug Discovery
Applications
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of

biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Kinase Inhibition
As previously mentioned, the 7-azaindole core is a potent hinge-binding motif for many protein

kinases. The bromine atom at the 5-position can be exploited for further derivatization to
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enhance potency and selectivity. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have

been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are

implicated in various cancers.[11][12] Other analogs have been investigated as inhibitors of

ATM kinase, a critical protein in the DNA damage response, presenting a strategy for cancer

chemosensitization.[13]

Simplified Kinase Signaling Pathway
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Caption: Inhibition of a receptor tyrosine kinase pathway by a 7-azaindole analog.
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Anticancer and Antiviral Activity
Platinum(II) complexes incorporating 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a ligand have

demonstrated high cytotoxicity against human cancer cell lines, in some cases exceeding the

activity of the clinically used drug cisplatin.[6] Furthermore, 7-azaindole derivatives have been

identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human

ACE2 receptor, highlighting their potential as antiviral agents.[14] The core structure's ability to

engage in crucial hydrogen bonding and other non-covalent interactions is key to its broad

biological activity.[14][15]

Conclusion
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a molecule of significant interest to the

scientific and drug development communities. Its crystal structure reveals a planar, hydrogen-

bonding motif that is conducive to binding biological macromolecules. The synthetic versatility

afforded by the bromine substituent allows for the creation of diverse libraries of analogs for

biological screening. A thorough understanding of its solid-state structure, combined with robust

synthetic and crystallization methodologies, provides a powerful platform for the rational design

of next-generation therapeutics targeting a range of diseases, from cancer to viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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